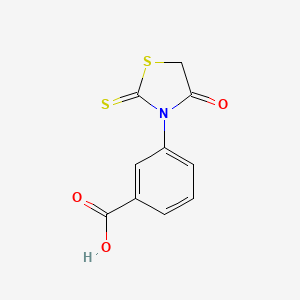
3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid
Descripción general
Descripción
3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a chemical compound with the CAS Number: 259812-55-0 . It has a molecular weight of 253.3 and its IUPAC name is 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 253.3 . The InChI code provides a unique representation of the molecule’s structure .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid and its derivatives have been synthesized and evaluated for their antibacterial activity. For instance, Dabholkar and Tripathi (2011) synthesized 4-thioureidobenzoic acid, which led to the development of compounds exhibiting antimicrobial activity against various gram-negative and gram-positive bacteria, such as E. coli and S. aureus (Dabholkar & Tripathi, 2011).
Anticancer Properties
The compound and its derivatives have been studied for potential anticancer properties. Horishny, Chaban, and Matiychuk (2021) synthesized a combinatorial library of these compounds and investigated their in vitro anticancer activity. They found that these compounds displayed weak to medium anticancer activity against various cancer cell lines, including leukemia and renal cancer (Horishny, Chaban, & Matiychuk, 2021).
Synthesis and Biological Activity for Other Diseases
Further research has been conducted on the synthesis of these compounds for other biological activities. Patel and Patel (2010) studied the antibacterial and antifungal activities of these compounds. They found significant activity against a range of bacterial and fungal pathogens (Patel & Patel, 2010).
Fluorescence Properties for Chemical Sensing
Li Rui-j (2013) explored the fluorescence properties of these compounds, specifically for the selective determination of Co2+ ions, suggesting their potential use in chemical sensing applications (Li Rui-j, 2013).
Mecanismo De Acción
Target of Action
Structurally related compounds, such as 4-oxo-2-thioxothiazolidin-3-yl acetic acids, have been identified as potent and selective aldose reductase inhibitors . Aldose reductase is an enzyme involved in the polyol pathway, which plays a significant role in various complications of diabetes.
Mode of Action
If we consider its structural similarity to 4-oxo-2-thioxothiazolidin-3-yl acetic acids, it might inhibit the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol, a process that can lead to cellular damage when it occurs at high rates, particularly in the context of hyperglycemia .
Biochemical Pathways
If it acts similarly to its structurally related compounds, it may affect the polyol pathway by inhibiting aldose reductase . This could potentially prevent the accumulation of intracellular sorbitol, thereby mitigating osmotic stress and other harmful effects associated with excessive sorbitol production.
Result of Action
If it acts similarly to its structurally related compounds, it may help to prevent cellular damage caused by the excessive production of sorbitol in hyperglycemic conditions .
Propiedades
IUPAC Name |
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQQLAKCTHTRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665561 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
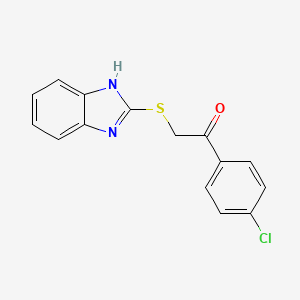


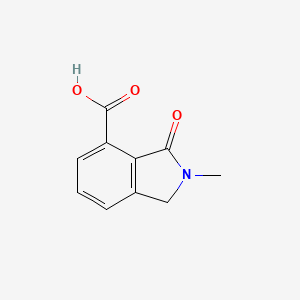
![Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2926220.png)
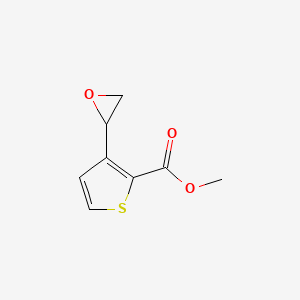
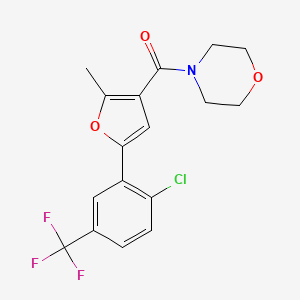
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2926224.png)



![N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2926232.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2926234.png)
